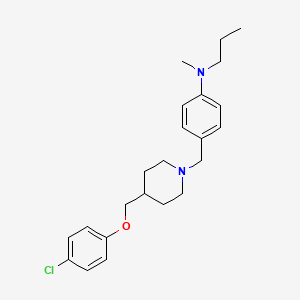

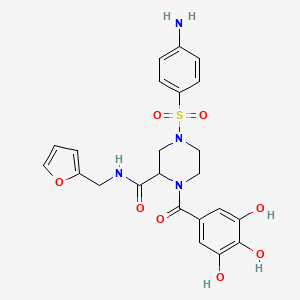

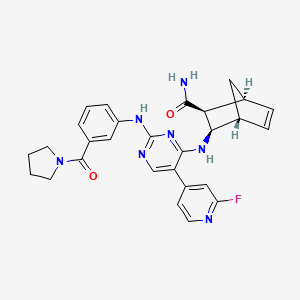

![molecular formula C22H25FN8O B10857261 2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)

2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RSH-7 is a potent dual inhibitor of Bruton’s tyrosine kinase and FMS-like tyrosine kinase 3, with half-maximal inhibitory concentrations of 47 and 12 nanomolar, respectively . This compound exhibits antiproliferative and antitumor activities, making it a significant candidate for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

RSH-7 can be synthesized through the reaction of sodium hydrosulfide with unhindered alkyl halides, leveraging the high nucleophilicity of sulfur . Another common method involves using thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts, which are then hydrolyzed to thiols .

Industrial Production Methods

In industrial settings, the production of thiols like RSH-7 often involves large-scale reactions with sodium hydrosulfide and alkyl halides. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as sulfides or thioethers .

Chemical Reactions Analysis

Types of Reactions

RSH-7, like other thiols, undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Alkyl halides, sodium hydrosulfide.

Major Products

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers.

Scientific Research Applications

RSH-7 has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Methanethiol: A simple thiol with the formula CH₃SH, known for its strong odor.

Ethanethiol: Another thiol with the formula C₂H₅SH, commonly used as an odorant for liquid propane gas.

Uniqueness of RSH-7

RSH-7 stands out due to its dual inhibitory action on Bruton’s tyrosine kinase and FMS-like tyrosine kinase 3, making it a potent candidate for targeted cancer therapies . Its antiproliferative and antitumor activities further distinguish it from simpler thiols like methanethiol and ethanethiol .

Properties

Molecular Formula |

C22H25FN8O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-[[5-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide |

InChI |

InChI=1S/C22H25FN8O/c1-30-10-12-31(13-11-30)16-8-6-15(7-9-16)26-22-25-14-18(23)20(28-22)27-19-5-3-2-4-17(19)21(32)29-24/h2-9,14H,10-13,24H2,1H3,(H,29,32)(H2,25,26,27,28) |

InChI Key |

MGPNQCUHKOUGKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NN)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

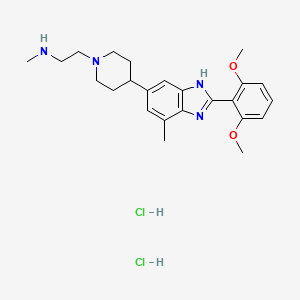

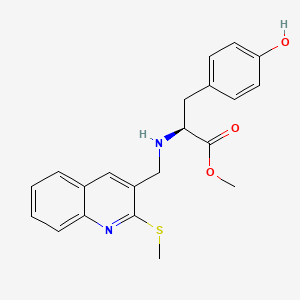

![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)

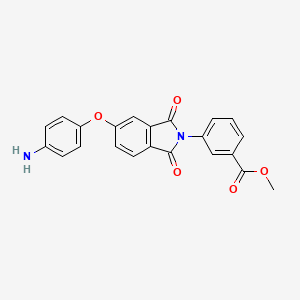

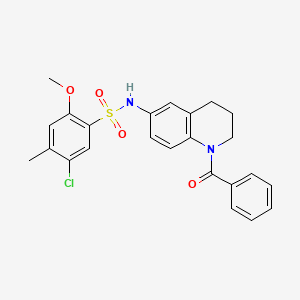

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)

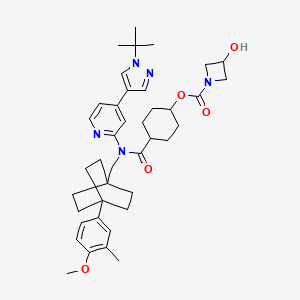

![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)

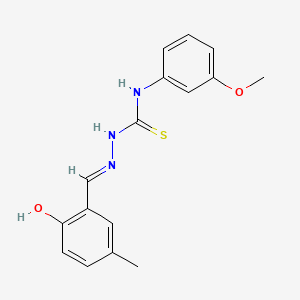

![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)